![molecular formula C6H10N2O B2711915 N-(1,1-dimethylprop-2-ynyl)urea CAS No. 32957-01-0](/img/structure/B2711915.png)
N-(1,1-dimethylprop-2-ynyl)urea
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Description
N-(1,1-dimethylprop-2-ynyl)urea is a chemical compound with the molecular formula C6H14N2O . It is also known by other names such as 1-(2-Methyl-2-butanyl)urea .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of N-(1,1-dimethylprop-2-ynyl)urea consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 130.188 Da .Scientific Research Applications
Conformational Switching and Solvent Dependence
N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea exhibits a unique ability for cis-trans conformational switching based on solvent properties, enabling the adoption of cofacial porphyrin dimer structures under certain conditions. This property, stimulated by electrochemical means, underlines the material's potential in molecular switching and sensing applications (Matsumura et al., 2013).
Crystal Structure and Antimicrobial Activity
The synthesis and characterization of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea revealed its complex crystal structure and significant antimicrobial activity. This compound forms a two-dimensional supramolecular architecture via hydrogen bonding, showcasing its potential in developing new antimicrobial agents (Zhang et al., 2017).
Anticancer Activity of Novel Ureas
A series of ureas derived from 1-aminotetralins showed variable cytotoxic activity against human glioblastoma and prostate cancer cell lines, highlighting the potential of specific compounds as anticancer agents (Özgeriş et al., 2017).
Agricultural Enhancements via Urea Additives
Research on urea's role as a nitrogen fertilizer in agriculture has led to the development of additives designed to improve the performance of N-intensive crops like potatoes. Studies contrast the effects of "inhibitor" additives with "biostimulants," showing that biostimulants can modestly improve tuber yield under specific conditions (Souza et al., 2019).
properties
IUPAC Name |
2-methylbut-3-yn-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(2,3)8-5(7)9/h1H,2-3H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSYINQJVVITME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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